molecular formula C19H21N3O4S B2457251 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105206-30-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2457251
CAS No.: 1105206-30-1
M. Wt: 387.45
InChI Key: KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. This particular compound features a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” typically involves the following steps:

    Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

    Attachment to the phenyl ring: The 1,1-dioxidoisothiazolidin-2-yl group is then attached to a phenyl ring through a substitution reaction.

    Formation of the oxalamide group: The oxalamide group is formed by reacting oxalyl chloride with the appropriate amine precursors.

    Final coupling: The phenyl ring with the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group are coupled to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced oxalamides.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, “this compound” could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-phenyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl and 4-methylbenzyl groups.

    N2-(4-methylbenzyl)oxalamide: Lacks the 1,1-dioxidoisothiazolidin-2-yl group.

    N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Lacks the 4-methylbenzyl group.

Uniqueness

“N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide” is unique due to the presence of both the 1,1-dioxidoisothiazolidin-2-yl group and the 4-methylbenzyl group. These functional groups confer specific chemical and biological properties that distinguish it from other oxalamides.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.